An In-Depth Technical Guide to the Physicochemical Properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a rigid, non-aromatic dicarboxylic acid that has garnered significant interest in various scientific fields, including polymer chemistry, materials science, and notably, drug discovery and development. Its unique three-dimensional structure imparts desirable properties to molecules, making it a valuable building block for high-performance polymers and a versatile linker in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core physicochemical properties of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, detailed experimental protocols for its synthesis and property determination, and a visualization of its application in protein degradation pathways.
Core Physicochemical Properties
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a white crystalline solid at room temperature.[1][2][3] Its rigid bicyclic structure is a key feature, influencing its physical and chemical characteristics.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄O₄ | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [1][2][3] |
| CAS Number | 711-02-4 | [1][2] |
| Appearance | White to almost white powder/crystalline solid | [1][2] |
| IUPAC Name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | [4] |
| Synonyms | 1,4-Dicarboxybicyclo[2.2.2]octane | [4] |
Thermal and Spectroscopic Data
| Property | Value | Source(s) |
| Melting Point | 393-395 °C | |
| Boiling Point | 392.9 °C at 760 mmHg | |
| Flash Point | 205.6 °C |
Solubility and Acidity
| Property | Value | Source(s) |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
| pKa₁ (Predicted) | 4.49 ± 0.10 | [2] |
| pKa₂ (Predicted) | 5.5 (approx.) |
Experimental Protocols
Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
A practical and cost-effective synthesis method has been developed, which involves the formation of a semicarbazone followed by a reduction step.[5][6] The use of microwave irradiation can significantly shorten the reaction time.[5][6]
Materials:
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Diethyl succinate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous 1,2-dimethoxyethane (DME)
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tert-Butanol
-
1,2-Dibromoethane
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
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Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Dieckmann Condensation: To a suspension of sodium hydride in anhydrous DME, add a catalytic amount of tert-butanol and heat to 60 °C. Add diethyl succinate dropwise and stir the mixture overnight at 60 °C.
-
Alkylation: Concentrate the resulting pink salt under reduced pressure and suspend it in 1,2-dibromoethane. Heat the mixture under microwave irradiation (80 W) for 12 hours.
-
Purification: After cooling, filter the suspension and wash the solid with chloroform. Concentrate the filtrate and purify the residue by column chromatography to yield diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.
-
Semicarbazone Formation: Reflux a mixture of the purified diester, semicarbazide hydrochloride, and sodium acetate in ethanol.
-
Wolff-Kishner Reduction: Treat the formed semicarbazone with potassium hydroxide in a suitable high-boiling solvent and heat to effect reduction of the ketone and hydrolysis of the esters.
-
Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Determination of Physicochemical Properties
Principle: The melting point is determined as the temperature at which the crystalline solid transitions to a liquid. A sharp melting point range is indicative of high purity.
Procedure:
-
Finely powder a small amount of the dried Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
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Heat the apparatus at a rate of 10-20 °C/min initially to get an approximate melting point.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Principle: The solubility is determined by creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.
Procedure:
-
Add an excess amount of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, DMSO).
-
Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to remove any undissolved solid.
-
Quantify the concentration of the dissolved acid in the filtrate. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as acid-base titration.
-
Calculate the solubility in the desired units (e.g., g/L or mol/L).
Principle: The pKa values are determined by titrating a solution of the diacid with a strong base and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.
Procedure:
-
Accurately weigh a sample of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if necessary to ensure complete dissolution.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the pH electrode in the acid solution and record the initial pH.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of titrant added. The two pKa values are the pH values at the points where half the volume of titrant required to reach the first and second equivalence points, respectively, has been added.
Crystallographic Data
Application in Drug Development: PROTAC Signaling Pathway
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is utilized as a rigid and non-aromatic linker in the design of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
General PROTAC Mechanism
The general mechanism of action for a PROTAC is a catalytic process that can be visualized as a cyclical pathway.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Activity
The following workflow outlines the key steps in evaluating the efficacy of a PROTAC containing a Bicyclo[2.2.2]octane-1,4-dicarboxylic acid linker.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid possesses a unique combination of rigidity, non-aromaticity, and dicarboxylate functionality, making it a highly valuable molecule in both materials science and drug discovery. Its well-defined physicochemical properties and established synthetic routes enable its reliable incorporation into complex molecular architectures. For drug development professionals, its application as a linker in PROTACs offers a compelling strategy for targeted protein degradation, a rapidly expanding therapeutic paradigm. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. Determination of Melting Point of 2-(aminomethyl)dicarboxylic Acids by Open Capillary Method - STEMart [ste-mart.com]
- 5. escholarship.org [escholarship.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
